(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
Description
The compound (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a benzothiazole derivative characterized by a fused benzo[d]thiazole core with 4,7-dimethoxy and 3-methyl substituents. The exocyclic imine group at the 2-position is conjugated to a 2,2-diphenylacetamide moiety, with the (Z)-stereochemistry critical for its spatial configuration . This compound belongs to a class of heterocyclic molecules often explored for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-26-21-18(28-2)14-15-19(29-3)22(21)30-24(26)25-23(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAMSYWIRUEOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves the condensation of 4,7-dimethoxy-3-methylbenzo[d]thiazole with 2,2-diphenylacetic acid. The reaction is often facilitated by the use of dehydrating agents under reflux conditions. One common route involves:
Reacting 4,7-dimethoxy-3-methylbenzo[d]thiazole with an excess of thionyl chloride to produce the corresponding acid chloride.
This acid chloride then reacts with 2,2-diphenylacetamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
On an industrial scale, the synthesis may be scaled up by using continuous flow reactors that enable better control over reaction parameters. Key aspects include:
Optimizing temperature and pressure conditions to maximize yield.
Utilizing catalysts to enhance reaction rates.
Implementing purification techniques like recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide undergoes various chemical reactions including:
Oxidation: : The benzo[d]thiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : The aromatic rings in the compound are susceptible to electrophilic substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Oxidation: : Conducted under acidic or basic conditions, often at elevated temperatures.
Reduction: : Typically carried out in an anhydrous solvent like tetrahydrofuran under inert atmosphere.
Substitution: : Requires the use of strong acids or bases, and often involves catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Yields the reduced form of the benzo[d]thiazole ring.
Scientific Research Applications
Chemistry
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine
Preliminary studies suggest that (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide may possess pharmacological properties, making it a candidate for drug development in the treatment of certain diseases.
Industry
In industrial applications, this compound is used in the manufacturing of specialty chemicals, including dyes and pigments, due to its stability and reactivity.
Mechanism of Action
Molecular Targets
The exact mechanism of action of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is still under investigation. it is known to interact with specific molecular targets such as enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved
The compound is believed to influence various biochemical pathways, including those involved in oxidative stress and inflammation. By modulating these pathways, it may exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzothiazole Family
N-(4,7-Dimethoxy-3-Methylbenzo[d]thiazol-2(3H)-Ylidene)-4-Fluorobenzamide
This analog replaces the 2,2-diphenylacetamide group with a 4-fluorobenzamide substituent. Key differences include:
- Molecular Weight and Lipophilicity: The diphenylacetamide group in the target compound increases molecular weight (estimated ~495 g/mol) compared to the fluorobenzamide analog (~393 g/mol).
- Electronic Effects : The electron-withdrawing fluorine in the analog contrasts with the electron-neutral diphenyl group, which may alter binding interactions in biological systems.
Table 1: Key Properties of Benzothiazole Derivatives
Thiadiazole-Based Analogs
Compounds such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and 4h () share functional similarities but differ in core structure:
- Core Heterocycle: Thiadiazole vs. benzothiazole.
- Substituent Effects: The dimethylamino-acryloyl group in 4g introduces strong electron-donating character, whereas the target’s dimethoxy groups are moderate donors. This difference could influence redox behavior or receptor binding .
- Physical Properties : 4g has a melting point of 200°C, suggesting high crystallinity. The target compound’s melting point is unreported but may be lower due to the flexible diphenylacetamide group.
Table 2: Comparison with Thiadiazole Derivatives
Research Implications and Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
